2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
2-((5-(3-Nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic acetamide derivative featuring a nitro-substituted phenyl-imidazole core linked via a thioether bridge to a p-tolylacetamide group. This compound belongs to a class of molecules extensively studied for their biological activities, including anticancer and antimicrobial properties, due to their structural versatility and ability to interact with cellular targets such as enzymes and receptors .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-17-10-12-19(13-11-17)26-23(29)16-32-24-25-15-22(27(24)20-7-3-2-4-8-20)18-6-5-9-21(14-18)28(30)31/h2-15H,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKULQSIAYQBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of benzil with ammonium acetate and an aromatic aldehyde under acidic conditions.
Introduction of the nitrophenyl group: This step involves nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Thioacetamide formation: The final step involves the reaction of the imidazole derivative with p-tolyl isothiocyanate under basic conditions to form the thioacetamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The thioacetamide moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon for hydrogenation).
Scientific Research Applications
Anticancer Activity
Research indicates that 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exhibits significant anticancer properties. It has been shown to inhibit specific enzymes and pathways associated with cancer cell proliferation. The mechanism of action may involve:
- Enzyme Inhibition: The compound binds to active or allosteric sites on enzymes, inhibiting their activity and thereby affecting cancer cell growth.
- Targeted Drug Development: Its interaction profile suggests potential applications in developing targeted therapies for various cancers.
Case Studies
-
Study on Enzyme Inhibition:
- A study demonstrated that the compound effectively inhibited thymidine phosphorylase, a target in cancer therapy, showing promising results in vitro against several cancer cell lines .
-
Receptor Binding Studies:
- Investigations into its binding affinity with specific receptors have revealed potential for modulating receptor activity, which is crucial in designing drugs that target specific signaling pathways involved in cancer progression .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes beyond those implicated in cancer. Its unique structural features allow it to interact with multiple molecular targets.
Notable Activities
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Thymidine Phosphorylase | Competitive Inhibition | |
| Alkaline Phosphatase | Non-competitive Inhibition |
Studies have indicated that the compound's binding affinity varies across different enzymes, suggesting a broad spectrum of inhibitory activity that could be exploited for therapeutic purposes.
Medicinal Chemistry
The imidazole ring present in the compound is significant in medicinal chemistry due to its biofunctional behavior. It has been widely utilized to design new drug molecules with enhanced efficacy and reduced toxicity.
Relevant Insights
Research highlights the importance of imidazole derivatives in drug design, particularly for their roles as enzyme inhibitors and modulators of biological pathways . The presence of the nitrophenyl group further enhances the compound's biological activity by facilitating interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. The imidazole ring can coordinate with metal ions, affecting metalloprotein functions.
Comparison with Similar Compounds
Structural Similarities and Modifications
The target compound shares key structural motifs with several analogues, including:
- Imidazole-thioacetamide derivatives: N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)amino-1H-imidazol-2-yl]thio]acetamide derivatives () exhibit a nearly identical thioacetamide linker and substituted imidazole core. Differences lie in the benzothiazole substitution and additional methyl groups on the imidazole ring.
- Oxadiazole-phthalazinone hybrids: Compound 4c (2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide) shares the p-tolylacetamide group but replaces the imidazole with an oxadiazole-phthalazinone scaffold .
- Triazole-naphthalene derivatives : Compound 6c (2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide) features a triazole ring and nitro group but lacks the imidazole moiety .
Table 1: Structural and Functional Comparison
Limitations and Advantages
- Limitations : Nitro groups may reduce metabolic stability compared to halogenated analogues (e.g., 154 ) .
Biological Activity
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a thioimidazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features, including an imidazole ring, a nitrophenyl group, and a thioacetamide moiety. Research indicates that it may exhibit significant anticancer properties by inhibiting various enzymes and pathways involved in cancer cell proliferation.
Chemical Structure and Properties
The molecular formula of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is C₁₇H₁₈N₄O₂S, with a molecular weight of 334.41 g/mol. Its structure can be visualized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₂S |
| Molecular Weight | 334.41 g/mol |
| CAS Number | 1235076-08-0 |
Anticancer Potential
Research has shown that this compound may act as an anticancer agent by targeting specific enzymes critical for cancer cell survival and proliferation. The mechanism of action involves the interaction of the compound with various molecular targets, leading to the modulation of biological pathways relevant to cancer progression.
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes associated with cancer cell metabolism, which may lead to reduced tumor growth and increased apoptosis in malignant cells .
- Cell Proliferation Studies : In vitro studies demonstrated that 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide significantly reduces the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent .
- Reactive Oxygen Species (ROS) Generation : The thioether linkage within the compound can undergo oxidation, generating reactive oxygen species that induce oxidative stress in cancer cells, further contributing to its anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : It binds to active sites or allosteric sites on target enzymes, inhibiting their activity and disrupting normal cellular functions.
- Bioreduction of Nitro Group : The nitro group present in the structure can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-benzyl-5-(3-nitrophenyl)-1H-imidazole | Contains imidazole and nitrophenyl moieties | Antimicrobial properties |
| 2-(4-substituted phenyl)-1-substituted imidazole | Similar imidazole structure | Antifungal and anticancer activities |
| 2-(5-acetyl-4-methyl-imidazole)thio-N-methylacetamide | Shares imidazole and thio groups | Antimicrobial activity |
This table illustrates how the combination of functional groups in 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide enhances its biological activity compared to other related compounds.
Case Studies
Several case studies have explored the biological effects of this compound:
- In Vitro Studies on Cancer Cell Lines : A study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, highlighting its potential as an effective anticancer agent .
- Mechanistic Insights : Another investigation focused on elucidating the molecular mechanisms through which this compound induces apoptosis in cancer cells, providing insights into its pharmacological potential .
Q & A
Q. Optimization :
- Temperature : Reflux conditions (70–80°C) maximize yield while minimizing side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Triethylamine improves coupling efficiency by scavenging HCl .
Basic: How is structural characterization performed for this compound?
Characterization employs:
- NMR spectroscopy :
- Mass spectrometry : Molecular ion [M+H]+ at m/z 465.9 aligns with the molecular formula C23H17ClN4O3S .
- Elemental analysis : Matches calculated C, H, N, S percentages within ±0.3% .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Example contradiction : IC50 values for similar imidazole derivatives range from 1.61 µg/mL to >1000 µg/mL .
Methodological approach :
- Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (MTT vs. SRB assays).
- SAR analysis : Compare substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methoxy groups) .
- Computational modeling : Molecular docking (AutoDock Vina) to assess binding affinity variations due to 3-nitrophenyl positioning .
Advanced: What strategies are effective for optimizing the compound’s pharmacokinetic properties?
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., -OH or -COOH) to the p-tolyl moiety to improve solubility .
- Metabolic stability : Replace labile thioether with sulfone (-SO2-) to reduce CYP450-mediated oxidation .
- Bioavailability testing : In vitro Caco-2 monolayer assays predict intestinal absorption .
Advanced: How can reaction mechanisms for key transformations (e.g., imidazole ring formation) be validated?
- Isotopic labeling : Use ¹⁵N-thiourea to track nitrogen incorporation into the imidazole ring via mass spectrometry .
- Kinetic studies : Monitor reaction progress via in situ FTIR to identify rate-determining steps (e.g., cyclization) .
- Theoretical calculations : DFT (B3LYP/6-31G*) models predict transition states and activation energies .
Basic: What are the primary biological targets of this compound?
- Enzyme inhibition : Targets tyrosine kinases (e.g., EGFR) via competitive binding to the ATP pocket .
- Antimicrobial activity : Disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .
- Apoptosis induction : Activates caspase-3 in cancer cells via mitochondrial pathway modulation .
Advanced: How do structural modifications impact potency and selectivity?
Q. Case study :
- Nitro group removal : Reduces cytotoxicity (IC50 increases from 1.61 µg/mL to >1000 µg/mL) but improves selectivity for bacterial targets .
- Halogen substitution : 3-Chlorophenyl enhances kinase inhibition (ΔG = -9.2 kcal/mol) vs. 4-fluorophenyl (ΔG = -7.8 kcal/mol) .
Method : Parallel synthesis of analogs followed by high-throughput screening .
Basic: What analytical techniques are used to assess purity and stability?
- HPLC : C18 column, acetonitrile/water gradient (95% purity threshold) .
- Thermogravimetric analysis (TGA) : Decomposition onset at 210°C indicates thermal stability .
- Forced degradation studies : Exposure to UV light, acidic/basic conditions to identify degradation products .
Advanced: How can computational tools guide the design of derivatives with improved activity?
- QSAR models : Predict logP and pIC50 using descriptors like molar refractivity and topological surface area .
- Molecular dynamics simulations : Analyze ligand-receptor binding stability (e.g., RMSD < 2.0 Å over 100 ns) .
- ADMET prediction : SwissADME or ADMETlab2.0 assess toxicity risks (e.g., hERG inhibition) .
Advanced: What experimental designs address low yield in large-scale synthesis?
- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio, catalyst loading) via response surface methodology .
- Continuous flow chemistry : Enhances heat/mass transfer, achieving 85% yield vs. 65% in batch reactors .
- In-line monitoring : PAT (Process Analytical Technology) tools (e.g., ReactIR) detect intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
